1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone
Overview
Description
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, also known as LTB4 antagonist, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone involves its ability to inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone binds to its receptor on immune cells, leading to the activation of various inflammatory pathways. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce inflammation and potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the recruitment of immune cells to inflamed tissues, further reducing inflammation. In addition, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been shown to have antioxidant properties, which can further contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in lab experiments is its specificity for 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. This compound has been shown to specifically inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, without affecting other inflammatory mediators. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. One area of research is the development of more potent and selective 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonists. Another area of research is the investigation of the potential use of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, the potential use of this compound in combination with other anti-inflammatory agents is an area of future research.
Scientific Research Applications
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonist. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone is a pro-inflammatory mediator that is involved in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has the potential to be used as a therapeutic agent for these diseases.
properties
IUPAC Name |
1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUBGDRHLWEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647712 | |
Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone | |
CAS RN |
1017601-66-9 | |
Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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